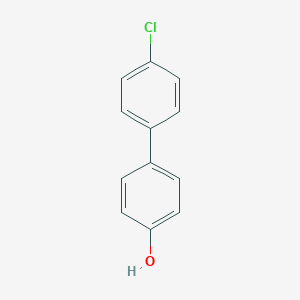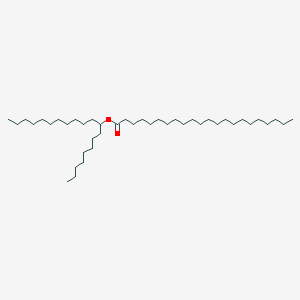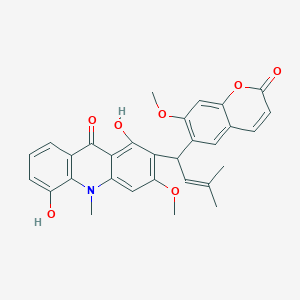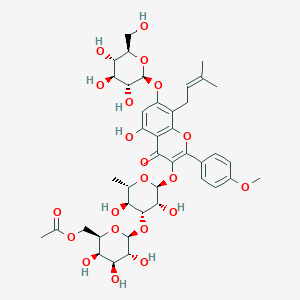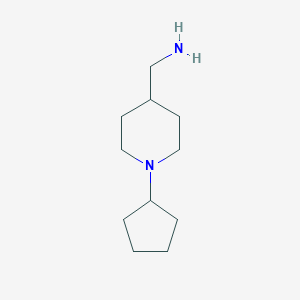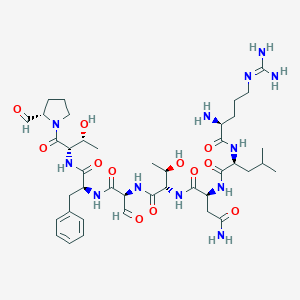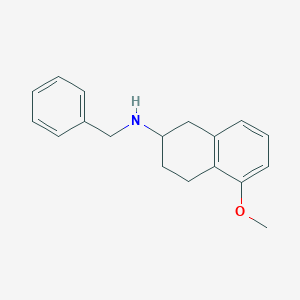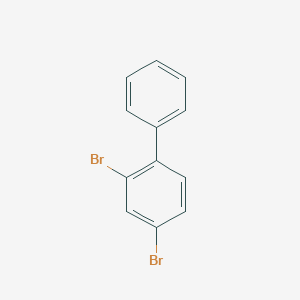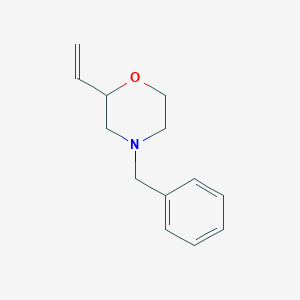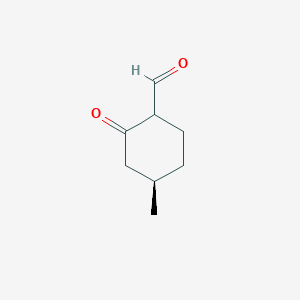
(4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde, also known as MOC, is a versatile chemical compound used in various scientific research applications. MOC is a cyclic aldehyde that possesses a unique structure and reactivity, making it an ideal candidate for a wide range of chemical reactions.
Mecanismo De Acción
(4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde possesses a unique structure that allows it to undergo various chemical reactions. The aldehyde group of (4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde can undergo nucleophilic addition reactions with various nucleophiles, including amines, alcohols, and thiols. The carbonyl group of (4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde can also undergo various transformations, including reduction, oxidation, and condensation reactions. These reactions make (4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde a versatile chemical compound that can be used in various synthetic transformations.
Efectos Bioquímicos Y Fisiológicos
(4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde has not been extensively studied for its biochemical and physiological effects. However, some studies have reported that (4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde can inhibit the growth of cancer cells and induce apoptosis. Additionally, (4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde has been reported to possess anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde possesses several advantages for lab experiments, including its unique structure, reactivity, and versatility. (4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde can be easily synthesized using various methods, and its reactivity allows for the efficient preparation of various chiral compounds and pharmaceutical intermediates. However, (4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde also possesses some limitations, including its high cost and limited availability. Additionally, (4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde can be unstable under certain conditions, making it challenging to handle and store.
Direcciones Futuras
There are several future directions for the research and development of (4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde. One potential direction is the development of new chemical reactions using (4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde as a starting material. Additionally, the synthesis of new chiral compounds and pharmaceutical intermediates using (4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde could lead to the development of new drugs with improved efficacy and reduced side effects. Furthermore, the investigation of the biochemical and physiological effects of (4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde could lead to the identification of new therapeutic targets for the treatment of various diseases.
Métodos De Síntesis
(4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde can be synthesized using various methods, including the oxidation of 4-methylcyclohexanone and the reaction of 4-methylcyclohexanone with ethyl diazoacetate. The former method involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, whereas the latter method requires the use of a diazo compound and a catalyst such as copper(II) acetate. Both methods have been extensively studied and optimized for the efficient synthesis of (4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde.
Aplicaciones Científicas De Investigación
(4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde has been used in various scientific research applications, including the synthesis of chiral compounds, the preparation of pharmaceutical intermediates, and the development of new chemical reactions. (4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde can be used as a chiral building block in the synthesis of biologically active compounds such as natural products and drugs. It can also be used as a starting material for the preparation of various pharmaceutical intermediates, including anti-inflammatory and anti-cancer agents. Additionally, (4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde has been used in the development of new chemical reactions, such as the enantioselective conjugate addition of (4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde to α,β-unsaturated ketones.
Propiedades
Número CAS |
128572-92-9 |
|---|---|
Nombre del producto |
(4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde |
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
(4R)-4-methyl-2-oxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-6-2-3-7(5-9)8(10)4-6/h5-7H,2-4H2,1H3/t6-,7?/m1/s1 |
Clave InChI |
JLRXJPBDWYQEHY-ULUSZKPHSA-N |
SMILES isomérico |
C[C@@H]1CCC(C(=O)C1)C=O |
SMILES |
CC1CCC(C(=O)C1)C=O |
SMILES canónico |
CC1CCC(C(=O)C1)C=O |
Sinónimos |
Cyclohexanecarboxaldehyde, 4-methyl-2-oxo-, (4R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



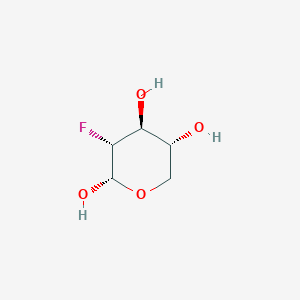
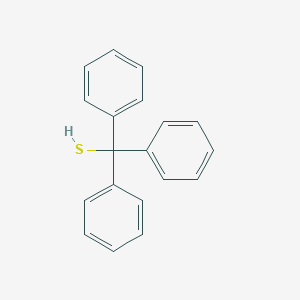
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-Amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B167024.png)
